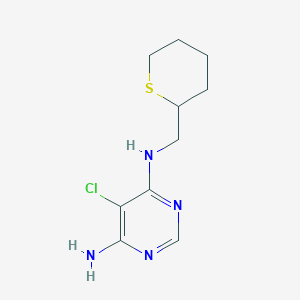![molecular formula C10H12BrNO4 B6634136 2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)
2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid is a chemical compound with the molecular formula C11H14BrNO4. It is also known as BFA or Brefeldin A, which is a naturally occurring macrolide lactone produced by the fungus Eupenicillium brefeldianum. BFA has been widely used in scientific research due to its ability to inhibit intracellular transport and protein secretion.
Mechanism of Action
BFA inhibits intracellular transport by disrupting the structure and function of the Golgi complex. The Golgi complex is a cellular organelle responsible for the modification, sorting, and packaging of proteins and lipids. BFA binds to a specific protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins and lipids from the Golgi complex to their final destination. By inhibiting ARF, BFA prevents the formation of transport vesicles and disrupts the normal flow of intracellular transport.
Biochemical and Physiological Effects
BFA has several biochemical and physiological effects on cells. It inhibits the secretion of proteins and lipids, leading to the accumulation of these molecules within the Golgi complex. This can cause the Golgi complex to expand and fragment, leading to the disruption of cellular processes that rely on the proper functioning of the Golgi complex. BFA also induces apoptosis, or programmed cell death, in some cell types.
Advantages and Limitations for Lab Experiments
BFA has several advantages as a tool for studying cellular processes. It is a potent and specific inhibitor of intracellular transport, making it a valuable tool for investigating the mechanisms of action of various cellular processes. BFA is also relatively easy to use and can be applied to cells in culture or in vivo. However, BFA has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes may be cell-type specific. Additionally, BFA inhibits only one aspect of intracellular transport, and other inhibitors may be required to fully elucidate the mechanisms of action of cellular processes.
Future Directions
There are several future directions for research on BFA. One area of research is the development of new analogs of BFA that have improved potency and specificity for intracellular transport inhibitors. Another area of research is the investigation of the mechanisms of action of BFA in different cell types and under different conditions. Finally, BFA may have potential therapeutic applications in the treatment of cancer and viral infections, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of BFA is a complex process that involves several steps. The first step is the isolation of the fungal strain Eupenicillium brefeldianum, which produces BFA. The fungus is then cultured and extracted using organic solvents to obtain the crude extract. The crude extract is then purified using chromatography techniques to obtain pure BFA.
Scientific Research Applications
BFA has been used in scientific research for over three decades. It is a potent inhibitor of intracellular transport and protein secretion, making it a valuable tool for studying cellular processes such as protein trafficking, Golgi function, and vesicular transport. BFA has been used to study the mechanisms of action of several viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). It has also been used to investigate the role of the Golgi complex in cancer cells.
properties
IUPAC Name |
2-[(2-bromofuran-3-carbonyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-5(2)7(10(14)15)12-9(13)6-3-4-16-8(6)11/h3-5,7H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFZEMAWBCYXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(OC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![N-[(3-chloro-4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B6634100.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)

![2-[(2-Bromofuran-3-carbonyl)-(2-methoxyethyl)amino]acetic acid](/img/structure/B6634142.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)

![2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)